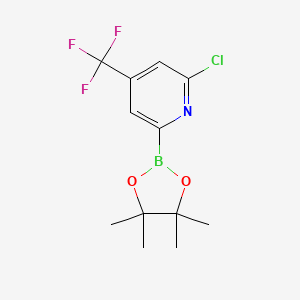
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C11H15BClNO2 . It has a molecular weight of 239.51 . This compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of this compound isClC1=NC(B(OC(C)2C)OC2(C)C)=CC=C1 . This provides a way to visualize the compound’s structure using chemical informatics software.
Wissenschaftliche Forschungsanwendungen
Bifunctional Building Blocks for Combinatorial Chemistry
The compound has been identified as a new unexpected bifunctional building block for combinatorial chemistry, offering structural diversity due to its ability to participate in different chemical reactions. This aspect is crucial for creating libraries of compounds for drug discovery and material science applications (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).
Advanced Material Synthesis
The synthesis, crystal structure, and theoretical studies (Density Functional Theory - DFT) of compounds derived from the title compound emphasize its importance in material science. These studies help in understanding the molecular structures and physicochemical properties, which are pivotal for designing materials with desired functions (Huang et al., 2021). Another study extends the application in synthesizing luminescent polymers, indicating the role of such compounds in developing new optoelectronic materials (Cheon et al., 2005).
Organic Synthesis Methodologies
This compound plays a critical role in organic synthesis methodologies, such as Suzuki coupling reactions, which are essential for constructing complex molecules. The optimized synthesis of medicinally relevant compounds via Suzuki coupling showcases its utility in pharmaceutical chemistry, enabling the creation of novel therapeutic agents (Bethel et al., 2012). Additionally, its incorporation into coordination polymers and the study of its structural properties provide insights into the development of advanced materials with potential applications in catalysis and separation technologies (Al-Fayaad et al., 2020).
Safety And Hazards
This compound is classified as a combustible solid . It’s associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-9(14)18-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEWYLQNWCVNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)
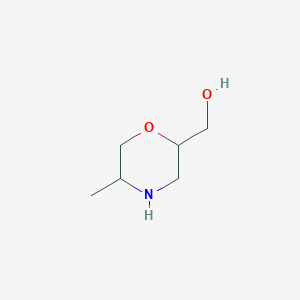
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)
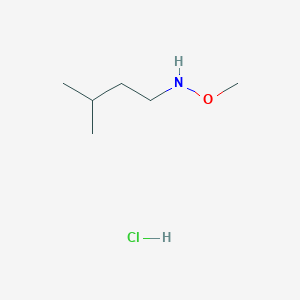
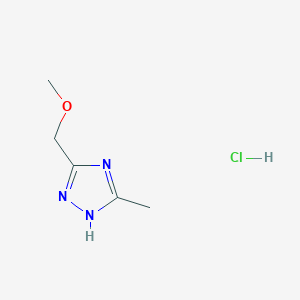

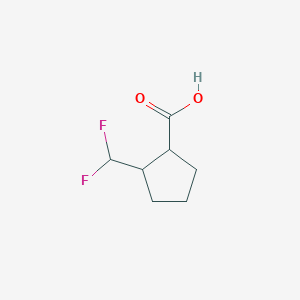
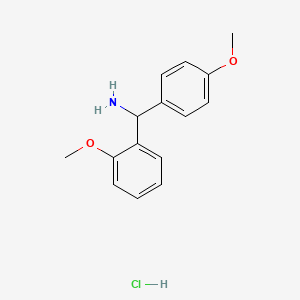
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

amine hydrochloride](/img/structure/B1433123.png)
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)
![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)